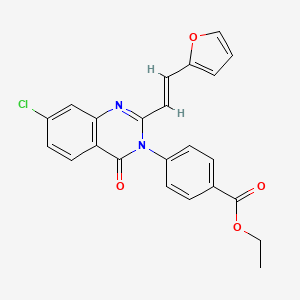

Ethyl 4-(7-chloro-2-(2-(2-furanyl)ethenyl)-4-oxo-3(4H)-quinazolinyl)benzoate

Description

Ethyl 4-(7-chloro-2-(2-(2-furanyl)ethenyl)-4-oxo-3(4H)-quinazolinyl)benzoate (synonyms: LS-36496, CID6447203) is a quinazolinone derivative featuring a 7-chloro-substituted core and a 2-(2-furanylethenyl) group at position 2 of the quinazolinone ring. The ethyl benzoate moiety is linked to the nitrogen at position 3 of the heterocyclic core. Quinazolinones are known for diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Properties

CAS No. |

72889-51-1 |

|---|---|

Molecular Formula |

C23H17ClN2O4 |

Molecular Weight |

420.8 g/mol |

IUPAC Name |

ethyl 4-[7-chloro-2-[(E)-2-(furan-2-yl)ethenyl]-4-oxoquinazolin-3-yl]benzoate |

InChI |

InChI=1S/C23H17ClN2O4/c1-2-29-23(28)15-5-8-17(9-6-15)26-21(12-10-18-4-3-13-30-18)25-20-14-16(24)7-11-19(20)22(26)27/h3-14H,2H2,1H3/b12-10+ |

InChI Key |

GPYDOKSBGTVNCY-ZRDIBKRKSA-N |

Isomeric SMILES |

CCOC(=O)C1=CC=C(C=C1)N2C(=NC3=C(C2=O)C=CC(=C3)Cl)/C=C/C4=CC=CO4 |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)N2C(=NC3=C(C2=O)C=CC(=C3)Cl)C=CC4=CC=CO4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(7-chloro-2-(2-(2-furanyl)ethenyl)-4-oxo-3(4H)-quinazolinyl)benzoate typically involves multiple steps. One common synthetic route includes the following steps:

Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by reacting anthranilic acid with formamide under high-temperature conditions.

Introduction of the Furan Ring: The furan ring is introduced through a Heck reaction, where a furan-containing vinyl halide is coupled with the quinazolinone core in the presence of a palladium catalyst.

Esterification: The final step involves esterification of the quinazolinone derivative with ethyl benzoate in the presence of a strong acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(7-chloro-2-(2-(2-furanyl)ethenyl)-4-oxo-3(4H)-quinazolinyl)benzoate can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form a furanone derivative.

Reduction: The quinazolinone core can be reduced to form a dihydroquinazolinone derivative.

Substitution: The chlorine atom on the quinazolinone core can be substituted with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

Oxidation: Furanone derivatives.

Reduction: Dihydroquinazolinone derivatives.

Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-(7-chloro-2-(2-(2-furanyl)ethenyl)-4-oxo-3(4H)-quinazolinyl)benzoate has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-(7-chloro-2-(2-(2-furanyl)ethenyl)-4-oxo-3(4H)-quinazolinyl)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical differences between Ethyl 4-(7-chloro-2-(2-(2-furanyl)ethenyl)-4-oxo-3(4H)-quinazolinyl)benzoate and its analogs:

Key Observations:

Substituent Effects at Position 2 :

- The 2-(2-furanylethenyl) group in the target compound introduces conjugated double bonds and a heteroaromatic ring, which may enhance binding to biological targets via π-π stacking or hydrogen bonding compared to methyl or 4-ethoxyphenyl substituents .

- Methyl and 4-ethoxyphenyl analogs prioritize steric simplicity or metabolic stability, respectively, but lack the electronic diversity of the furan-derived substituent .

Core Modifications: Compounds like I-6230 and I-6232 () replace the quinazolinone core with phenethylamino-linked heterocycles (e.g., pyridazine, isoxazole). These modifications alter solubility and bioavailability, highlighting the quinazolinone core's role in maintaining planar rigidity for target engagement .

Chloro Substituent Impact: The 7-chloro group in the target compound and its methyl analog (CAS 303034-29-9) may enhance electrophilicity and interaction with hydrophobic binding pockets, a feature absent in the non-chlorinated analog (CAS 4005-02-1) .

Ethyl 4-(dimethylamino)benzoate () demonstrates superior reactivity in resin cements compared to methacrylate derivatives, underscoring the benzoate moiety's versatility in diverse applications .

Biological Activity

Chemical Structure and Properties

Ethyl 4-(7-chloro-2-(2-(2-furanyl)ethenyl)-4-oxo-3(4H)-quinazolinyl)benzoate is characterized by the following structural components:

- Quinazoline core : A bicyclic structure that is known for various biological activities.

- Chloro and furan substituents : These groups enhance its pharmacological properties.

The molecular formula is , with a molecular weight of approximately 393.84 g/mol.

Anticancer Activity

Several studies have investigated the anticancer properties of quinazoline derivatives, including this specific compound. Quinazoline derivatives have been shown to inhibit cancer cell proliferation through various mechanisms:

- Inhibition of Kinases : Quinazoline derivatives often act as inhibitors of receptor tyrosine kinases (RTKs), which are crucial in cancer cell signaling pathways.

- Induction of Apoptosis : Research indicates that these compounds can trigger apoptosis in cancer cells by activating caspase pathways.

A notable study demonstrated that similar quinazoline derivatives exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells, with IC50 values in the low micromolar range .

Antimicrobial Activity

Quinazoline derivatives have also been evaluated for their antimicrobial properties. In vitro studies suggest that they possess activity against a range of bacterial strains. For example, a related compound showed promising results against both Gram-positive and Gram-negative bacteria, indicating potential as an antibacterial agent .

Anti-inflammatory Effects

The anti-inflammatory potential of quinazoline derivatives has been attributed to their ability to inhibit cyclooxygenase (COX) enzymes and reduce nitric oxide (NO) production in macrophages. This mechanism is crucial for managing inflammatory diseases .

Study 1: Anticancer Efficacy

In a study published in Journal of Medicinal Chemistry, researchers synthesized several quinazoline derivatives and evaluated their anticancer activity. The compound under investigation showed significant inhibition of cell growth in MCF-7 breast cancer cells with an IC50 value of 5 µM. The mechanism was linked to the induction of apoptosis through the mitochondrial pathway .

Study 2: Antimicrobial Properties

A separate study focused on the antimicrobial activity of quinazoline derivatives against Staphylococcus aureus and Escherichia coli. The compound displayed minimum inhibitory concentrations (MICs) of 32 µg/mL against both strains, suggesting moderate antibacterial activity .

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.